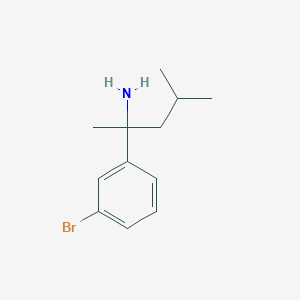
2-(3-Bromophenyl)-4-methylpentan-2-amine
Overview
Description
“2-(3-Bromophenyl)-4-methylpentan-2-amine” is an organic compound. It contains a bromophenyl group, which is a phenyl ring (a six-membered aromatic ring with alternating double and single bonds) with a bromine atom attached. This is connected to a 4-methylpentan-2-amine group, which is a five-carbon chain with a methyl group (CH3) attached to the second carbon and an amine group (NH2) attached to the fourth carbon .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl group is likely to be planar due to the aromaticity of the phenyl ring. The 4-methylpentan-2-amine group is likely to have a more flexible, non-planar structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the amine group, which is a nucleophile and can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the bromine atom might increase its molecular weight and density compared to non-brominated analogs.Scientific Research Applications
Fluorescent and Colorimetric pH Probe Development
- A study by Diana et al. (2020) discusses the synthesis of a fluorescent and colorimetric pH probe, which could be relevant for developing similar probes using "2-(3-Bromophenyl)-4-methylpentan-2-amine" for applications in monitoring pH changes in various environments, including biological systems. The probe exhibits high water solubility, stability, and selectivity, making it suitable for real-time intracellular pH imaging (Diana, Caruso, Tuzi, & Panunzi, 2020).
Organic Synthesis and Characterization
- Research by Khalid et al. (2020) on the synthesis and characterization of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives provides insights into methodologies that could be adapted for synthesizing derivatives of "2-(3-Bromophenyl)-4-methylpentan-2-amine". This includes using spectroscopic techniques for characterization and exploring photophysical properties through quantum chemical insights (Khalid et al., 2020).
CO2 Capture
- A study by Nwaoha et al. (2019) on CO2 capture from water-gas shift process plants using novel amine solvent blends might inform research into using "2-(3-Bromophenyl)-4-methylpentan-2-amine" in similar CO2 capture applications. The study showcases the potential of certain amine blends for efficient and cost-effective CO2 capture (Nwaoha, Tontiwachwuthikul, & Benamor, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-bromophenyl)-4-methylpentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-9(2)8-12(3,14)10-5-4-6-11(13)7-10/h4-7,9H,8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGDYHXTNOZGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C1=CC(=CC=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-4-methylpentan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



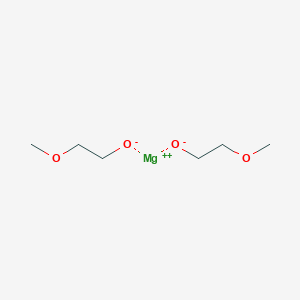
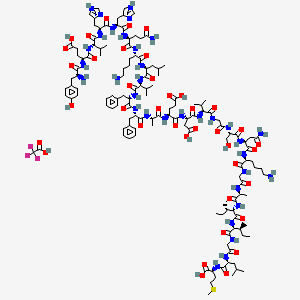
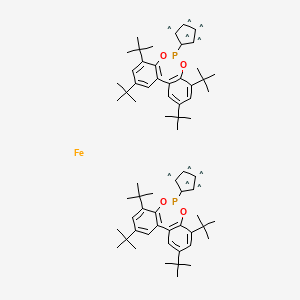
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1518462.png)
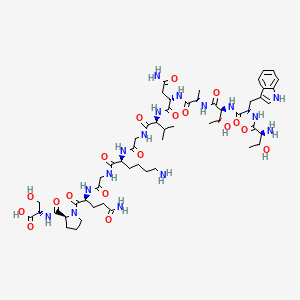



![2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol](/img/structure/B1518481.png)

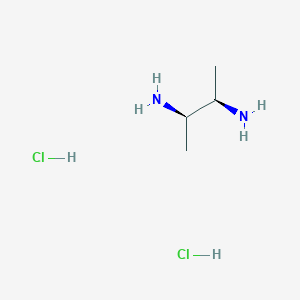
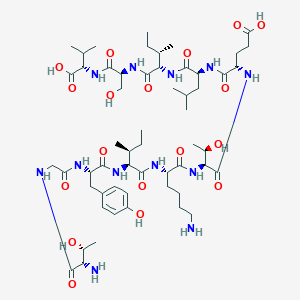
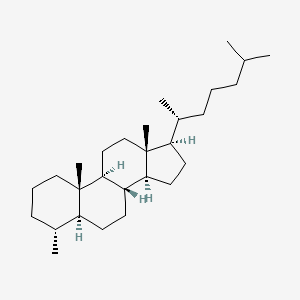
![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)